molecular formula C22H23F3N6O B5960803 3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-{(E)-1-[4-(4-ETHYLPHENYL)-1H-PYRAZOL-3-YL]METHYLIDENE}PROPANOHYDRAZIDE

3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-{(E)-1-[4-(4-ETHYLPHENYL)-1H-PYRAZOL-3-YL]METHYLIDENE}PROPANOHYDRAZIDE

Cat. No.: B5960803
M. Wt: 444.5 g/mol
InChI Key: LHRBMMCXMKOVQP-UVHMKAGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-{(E)-1-[4-(4-ETHYLPHENYL)-1H-PYRAZOL-3-YL]METHYLIDENE}PROPANOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a trifluoromethyl group, and multiple pyrazole rings

Preparation Methods

The synthesis of 3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-{(E)-1-[4-(4-ETHYLPHENYL)-1H-PYRAZOL-3-YL]METHYLIDENE}PROPANOHYDRAZIDE typically involves multiple steps, starting with the preparation of the individual pyrazole rings. These rings are then functionalized with the cyclopropyl and trifluoromethyl groups through a series of reactions, including cyclization and substitution reactions. The final step involves the condensation of the functionalized pyrazole rings with propanohydrazide under specific conditions to yield the target compound .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-{(E)-1-[4-(4-ETHYLPHENYL)-1H-PYRAZOL-3-YL]METHYLIDENE}PROPANOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity. The pyrazole rings facilitate the compound’s interaction with the active sites of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Compared to other similar compounds, 3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-{(E)-1-[4-(4-ETHYLPHENYL)-1H-PYRAZOL-3-YL]METHYLIDENE}PROPANOHYDRAZIDE stands out due to its unique combination of functional groups. Similar compounds include:

Properties

IUPAC Name

3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[(E)-[4-(4-ethylphenyl)-1H-pyrazol-5-yl]methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N6O/c1-2-14-3-5-15(6-4-14)17-12-26-28-18(17)13-27-29-21(32)9-10-31-19(16-7-8-16)11-20(30-31)22(23,24)25/h3-6,11-13,16H,2,7-10H2,1H3,(H,26,28)(H,29,32)/b27-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRBMMCXMKOVQP-UVHMKAGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(NN=C2)C=NNC(=O)CCN3C(=CC(=N3)C(F)(F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=C(NN=C2)/C=N/NC(=O)CCN3C(=CC(=N3)C(F)(F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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